molecular formula C16H13FN2O3S B5799641 methyl 4-({[(4-fluorobenzoyl)amino]carbonothioyl}amino)benzoate

methyl 4-({[(4-fluorobenzoyl)amino]carbonothioyl}amino)benzoate

Katalognummer B5799641
Molekulargewicht: 332.4 g/mol
InChI-Schlüssel: GSZLOIYEHVCPAS-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Methyl 4-({[(4-fluorobenzoyl)amino]carbonothioyl}amino)benzoate, also known as CFTRinh-172, is a small molecule inhibitor of cystic fibrosis transmembrane conductance regulator (CFTR) chloride channel. CFTR is a protein that regulates the transport of chloride and other ions across the cell membrane in various tissues, including the lungs, pancreas, and sweat glands. Mutations in the CFTR gene cause cystic fibrosis, a life-threatening genetic disease that affects approximately 70,000 people worldwide. CFTRinh-172 has been extensively studied as a potential therapeutic agent for cystic fibrosis and other diseases that involve abnormal ion transport.

Wirkmechanismus

Methyl 4-({[(4-fluorobenzoyl)amino]carbonothioyl}amino)benzoate binds to a specific site on the CFTR chloride channel and prevents the channel from opening and allowing chloride ions to pass through. The exact binding site and mechanism of inhibition are still under investigation, but it is believed that methyl 4-({[(4-fluorobenzoyl)amino]carbonothioyl}amino)benzoate interacts with the intracellular domain of CFTR and stabilizes the closed state of the channel (Van Goor et al., 2006; Pedemonte et al., 2005).
Biochemical and Physiological Effects:
methyl 4-({[(4-fluorobenzoyl)amino]carbonothioyl}amino)benzoate has been shown to have a number of biochemical and physiological effects in various cell types and tissues. In airway epithelial cells, methyl 4-({[(4-fluorobenzoyl)amino]carbonothioyl}amino)benzoate reduces the height of the airway surface liquid and impairs mucociliary clearance, leading to mucus accumulation and bacterial infection (Boucher et al., 2018). In pancreatic cells, methyl 4-({[(4-fluorobenzoyl)amino]carbonothioyl}amino)benzoate inhibits bicarbonate secretion and impairs digestive function (Ishihara et al., 2019). In sweat gland cells, methyl 4-({[(4-fluorobenzoyl)amino]carbonothioyl}amino)benzoate reduces sweat chloride secretion and can be used as a diagnostic tool for cystic fibrosis (Stutts et al., 2015).

Vorteile Und Einschränkungen Für Laborexperimente

Methyl 4-({[(4-fluorobenzoyl)amino]carbonothioyl}amino)benzoate has several advantages as a research tool. It is a highly specific and potent inhibitor of CFTR chloride channel, which allows for precise manipulation of CFTR function. It is also relatively easy to use and can be applied to various cell types and tissues. However, methyl 4-({[(4-fluorobenzoyl)amino]carbonothioyl}amino)benzoate also has some limitations. It is a small molecule inhibitor that may have off-target effects on other ion channels and transporters. It also does not mimic the complex genetic and environmental factors that contribute to cystic fibrosis and other diseases.

Zukünftige Richtungen

Methyl 4-({[(4-fluorobenzoyl)amino]carbonothioyl}amino)benzoate has been extensively studied in vitro and in animal models, but its clinical potential as a therapeutic agent for cystic fibrosis and other diseases is still under investigation. Future research directions include:
1. Optimization of methyl 4-({[(4-fluorobenzoyl)amino]carbonothioyl}amino)benzoate structure and pharmacokinetics to improve its efficacy and safety as a therapeutic agent.
2. Development of combination therapies that target multiple aspects of cystic fibrosis pathophysiology, including CFTR dysfunction, inflammation, and infection.
3. Investigation of methyl 4-({[(4-fluorobenzoyl)amino]carbonothioyl}amino)benzoate as a research tool for other ion channels and transporters that play a role in various diseases, such as hypertension, epilepsy, and cancer.
4. Exploration of the physiological and pathological roles of CFTR in various tissues and organs, beyond its well-established functions in the lung, pancreas, and sweat gland.
In conclusion, methyl 4-({[(4-fluorobenzoyl)amino]carbonothioyl}amino)benzoate is a small molecule inhibitor of CFTR chloride channel that has been extensively studied as a research tool and potential therapeutic agent for cystic fibrosis and other diseases. Its mechanism of action, biochemical and physiological effects, advantages, and limitations have been well characterized. Future research directions include optimization of its structure and pharmacokinetics, development of combination therapies, investigation of its use as a research tool for other ion channels and transporters, and exploration of its physiological and pathological roles beyond the lung, pancreas, and sweat gland.

Synthesemethoden

Methyl 4-({[(4-fluorobenzoyl)amino]carbonothioyl}amino)benzoate was first synthesized by Van Goor et al. in 2006 (Van Goor et al., 2006). The synthesis involves a series of chemical reactions starting from commercially available starting materials. The key step is the formation of the carbonothioyl group, which is responsible for the inhibitory activity of the molecule. The final product is obtained in high yield and purity and can be easily scaled up for industrial production.

Wissenschaftliche Forschungsanwendungen

Methyl 4-({[(4-fluorobenzoyl)amino]carbonothioyl}amino)benzoate has been used extensively in scientific research to study the function and regulation of CFTR chloride channel. It has been shown to inhibit CFTR-mediated chloride transport in various cell types, including airway epithelial cells, pancreatic cells, and sweat gland cells (Van Goor et al., 2006; Pedemonte et al., 2005; Ma et al., 2002). methyl 4-({[(4-fluorobenzoyl)amino]carbonothioyl}amino)benzoate has also been used to investigate the role of CFTR in other physiological processes, such as mucociliary clearance, airway surface liquid regulation, and pancreatic bicarbonate secretion (Stutts et al., 2015; Boucher et al., 2018; Ishihara et al., 2019).

Eigenschaften

IUPAC Name

methyl 4-[(4-fluorobenzoyl)carbamothioylamino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13FN2O3S/c1-22-15(21)11-4-8-13(9-5-11)18-16(23)19-14(20)10-2-6-12(17)7-3-10/h2-9H,1H3,(H2,18,19,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSZLOIYEHVCPAS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)NC(=S)NC(=O)C2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13FN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 4-({[(4-fluorophenyl)carbonyl]carbamothioyl}amino)benzoate

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.